1,5-Diphenylpentane

Description

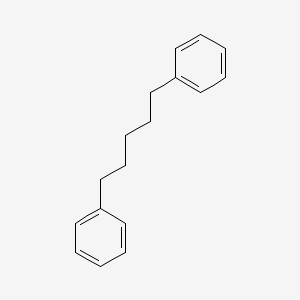

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylpentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHCIXSZZXEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169166 | |

| Record name | 1,5-Diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-50-9 | |

| Record name | 1,5-Diphenylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1,5 Diphenylpentane and Its Functionalized Derivatives

Classical Synthetic Pathways and Mechanistic Exploration

The construction of the five-carbon chain with phenyl groups at the terminal positions is typically achieved through condensation and addition reactions that build the precursor molecule, 1,5-diphenyl-1,5-pentanedione. This diketone serves as a key intermediate which can then be reduced to form 1,5-diphenylpentane or its diol derivative.

Claisen–Schmidt Condensation for 1,5-Diketones

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation and a cornerstone reaction for the synthesis of 1,5-diketones. wikipedia.org This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com For the synthesis of 1,5-diphenyl-1,5-pentanedione, this typically involves the reaction of acetophenone (B1666503) with benzaldehyde.

| Reactant 1 | Reactant 2 | Base/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl Methyl Ketones | Aryl Aldehydes | KOH | One-pot, transition-metal-free | 1,3,5-Triaryl-1,5-diketones | 79-93% | nih.gov |

| Acetone | Benzaldehyde | NaOH | Solvent-free, grinding | Dibenzylideneacetone | Quantitative | wikipedia.orgnih.gov |

| Cyclopentanone/Cyclohexanone | Substituted Benzaldehydes | Solid NaOH (20 mol%) | Solvent-free, grinding, 5 min | α,α′-bis-(substituted-benzylidene)cycloalkanones | 96-98% | nih.gov |

| Terephthalaldehyde | Aryl Ketones | NaOH | One-pot, transition-metal-free | bis(1,5-diaryl-1,5-diketones) | Good to high yields | lew.ro |

The mechanism of the Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a resonance-stabilized enolate ion. byjus.comgordon.eduwikipedia.org This enolate is a potent nucleophile.

The key steps are as follows:

Enolate Formation: A base abstracts an acidic α-proton from the ketone to form an enolate. nih.govwikipedia.org

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde), which lacks α-hydrogens, in an aldol addition. nih.gov

Protonation: The resulting alkoxide intermediate is protonated, typically by the solvent (e.g., water or ethanol), to form a β-hydroxy ketone. nih.gov

Dehydration: This aldol addition product readily undergoes base-catalyzed dehydration, especially when the resulting double bond is conjugated with the aromatic ring, to form an α,β-unsaturated ketone, known as a chalcone (B49325). nih.govgordon.edu

Michael Addition: A second enolate ion (from another molecule of the starting ketone) then attacks the β-carbon of the newly formed chalcone in a conjugate or Michael addition. nih.gov

Final Product Formation: Subsequent protonation and tautomerization yield the final 1,5-diketone. nih.gov

Michael Addition Reactions for 1,5-Diketone Formation

The Michael addition, or conjugate addition, is a crucial method for synthesizing 1,5-diketones. tubitak.gov.trlkouniv.ac.in This reaction involves the addition of a nucleophile (a Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net For the synthesis of 1,5-diphenyl-1,5-pentanedione, the typical Michael acceptor is chalcone, and the Michael donor is the enolate of acetophenone. unito.it

The reaction is highly effective and can be catalyzed by various bases. nih.gov It is a foundational step in many one-pot syntheses that start from aldehydes and ketones. nih.govacs.org The versatility of the Michael addition allows for the synthesis of a wide array of substituted 1,5-diketones by varying the substituents on both the chalcone and the attacking ketone. unito.itbuchler-gmbh.com

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetophenone | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Chiral Quaternary Ammonium (B1175870) Salt | (S)-1-(4-methoxyphenyl)-3,5-diphenylpentane-1,5-dione | High enantioselectivity | buchler-gmbh.com |

| Cyclohexanone | Chalcone derivatives | Phase Transfer Catalyst, solvent-free | Chalcone-1,5-diketone derivatives | Moderate to high | tubitak.gov.tr |

| Aryl ketones | Chalcones (formed in situ) | KOH in EtOH | 1,3,5-Triaryl-1,5-diketones | Up to 93% | nih.gov |

A highly efficient approach to 1,5-diketones is the tandem, or domino, reaction sequence that combines an aldol condensation with a Michael addition in a single pot. researchgate.net This process begins with the aldol condensation of a ketone and an aldehyde to form an α,β-unsaturated ketone. This intermediate is not isolated but directly undergoes a Michael addition with another equivalent of the ketone's enolate. nih.govacs.org

This methodology offers several advantages, including operational simplicity, reduced waste from eliminating intermediate purification steps, and improved atom economy. lew.ro The reaction conditions can be tuned to favor the formation of the 1,5-diketone with high yields. nih.gov

Grignard Reactions for Direct Alkane Synthesis

While less common for the direct synthesis of this compound from non-functionalized precursors, Grignard reagents offer a powerful method for carbon-carbon bond formation. mnstate.edulibretexts.org A plausible, though not primary, route could involve the reaction of a di-Grignard reagent derived from 1,5-dihalopentane with an appropriate phenyl-containing electrophile, or conversely, the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a 1,5-dihalopentane.

However, a more practical application of Grignard reagents in this context is the synthesis of the hydroxyl-functionalized derivative, 1,5-diphenyl-1,5-pentanediol. This can be achieved by reacting a Grignard reagent with a precursor containing two carbonyl groups separated by a three-carbon chain, such as glutaraldehyde (B144438) or a dialkyl glutarate. adichemistry.com For example, reacting phenylmagnesium bromide with diethyl glutarate would yield 1,5-diphenyl-1,5-pentanediol after acidic workup. wisc.edu The Grignard reagent attacks the electrophilic carbonyl carbon, and two equivalents are required per ester group. adichemistry.com

Hydrolysis Reactions for Hydroxyl-Functionalized Derivatives

The synthesis of hydroxyl-functionalized derivatives like 1,5-diphenyl-1,5-pentanediol is typically achieved not by hydrolysis, but by the reduction of the corresponding 1,5-diketone, 1,5-diphenyl-1,5-pentanedione. acs.org Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the two ketone functionalities to hydroxyl groups.

Alternatively, routes involving the hydrogenation of precursors like glutaric acid derivatives or the hydrogenolysis of tetrahydrofurfuryl alcohol can produce the base aliphatic chain, 1,5-pentanediol (B104693). wikipedia.orgorgsyn.org This diol could then, in principle, be further functionalized, although this is a more circuitous route to 1,5-diphenyl-1,5-pentanediol compared to the reduction of the diketone. The direct synthesis of 1,5-pentanediol itself can be accomplished through methods like the hydrogenation of glutaraldehyde or the hydrogenolysis of biomass-derived furfural. google.comrsc.org

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods that are not only efficient but also environmentally benign. These approaches aim to minimize waste, reduce energy consumption, and utilize readily available and non-toxic materials.

A significant advancement in the synthesis of 1,5-diketones, which are precursors to this compound derivatives, is the development of transition-metal-free one-pot procedures. semanticscholar.orgsemanticscholar.orgacs.orgresearchgate.netnih.gov This method typically involves a Claisen-Schmidt condensation followed by a Michael addition reaction between aryl ketones and aryl aldehydes. semanticscholar.orgacs.org

The key advantages of this approach include:

Environmental friendliness: It avoids the use of often toxic and expensive transition metals. semanticscholar.orgnih.gov

Cost-effectiveness: The starting materials are inexpensive and readily available. semanticscholar.orgnih.gov

High yields: The reactions generally produce high isolated yields of the desired 1,5-diketones. semanticscholar.orgacs.org

Broad substrate scope: A wide range of substituted aryl ketones and aldehydes can be used, allowing for the synthesis of a diverse library of 1,5-diketones. semanticscholar.orgacs.org

Operational simplicity: The one-pot nature of the reaction, minimal use of base, and shorter reaction times contribute to a more efficient process. semanticscholar.orgnih.govlew.ro

The reaction is typically carried out using a base like potassium hydroxide in a solvent such as ethanol. acs.org The process is initiated by the formation of an enolate from the aryl ketone, which then undergoes a Claisen-Schmidt condensation with an aryl aldehyde. The resulting α,β-unsaturated ketone then reacts with a second molecule of the enolate via a Michael addition to furnish the 1,5-diketone. semanticscholar.org

Table 1: Examples of 1,5-Diketones Synthesized under Transition-Metal-Free Conditions

| Aryl Methyl Ketone | Aryl Aldehyde | Product (1,5-Diketone) | Yield (%) |

|---|---|---|---|

| Acetophenone | Benzaldehyde | 1,3,5-Triphenylpentane-1,5-dione | 62 |

| 4-Methoxyacetophenone | 4-Methoxybenzaldehyde | 1,5-Bis(4-methoxyphenyl)-3-(4-methoxyphenyl)pentane-1,5-dione | 93 |

| 4-Chloroacetophenone | 4-Chlorobenzaldehyde | 1,5-Bis(4-chlorophenyl)-3-(4-chlorophenyl)pentane-1,5-dione | 90 |

| 4-Bromoacetophenone | 4-Bromobenzaldehyde | 1,5-Bis(4-bromophenyl)-3-(4-bromophenyl)pentane-1,5-dione | 85 |

Data sourced from research on one-pot synthesis of 1,5-diketones. semanticscholar.orgacs.org

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" strategy is a powerful and atom-economical approach for the formation of C-C bonds. scispace.comnih.gov This methodology allows for the use of alcohols as alkylating agents, with water being the only byproduct. nih.gov The general mechanism involves three key steps:

Dehydrogenation: A metal catalyst temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl compound.

Intermediate Reaction: The in situ generated carbonyl compound undergoes a reaction, such as an aldol condensation or a Michael addition.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to an intermediate, leading to the final product and regeneration of the catalyst. scispace.com

Ruthenium and iridium complexes are commonly employed as catalysts in borrowing hydrogen reactions. rsc.orgnih.gov This strategy can be envisioned for the synthesis of this compound derivatives by reacting an appropriate alcohol with a nucleophile. For instance, the α-alkylation of a ketone with a primary alcohol can proceed via a borrowing hydrogen mechanism to form a new C-C bond.

Supported catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced catalytic activity. An efficient and mild method for the synthesis of 1,3,5-triarylpentane-1,5-diones involves the use of sodium hydroxide supported on alumina (B75360) (NaOH/Al2O3) under solvent-free conditions. researchgate.net

This solid-supported base catalyzes the Claisen-Schmidt condensation between an aryl methyl ketone and an aromatic aldehyde. sphinxsai.com The use of a solid support like alumina can increase the surface area and basicity of the catalyst, leading to faster reaction rates and higher yields. sphinxsai.com The solvent-free nature of this protocol further enhances its green credentials by eliminating the need for volatile organic solvents. researchgate.netsphinxsai.com

Metal complexes are widely used as catalysts in a variety of organic transformations. In the context of synthesizing cyclic ethers, which can be structurally related to precursors of functionalized pentane (B18724) derivatives, metal-complex catalysis plays a crucial role in the cyclodehydration of diols. For example, ferrocenium (B1229745) cations have been shown to catalyze the dehydrative cyclization of 1,4-butanediols to yield trisubstituted tetrahydrofurans. mdpi.com

While not a direct synthesis of this compound, this methodology highlights the potential of metal complexes to facilitate intramolecular C-O bond formation, a key step in the synthesis of various heterocyclic compounds. Rhodium(I) complexes are also known to be active catalysts in reactions such as hydrosilylation and hydroformylation, demonstrating the versatility of metal-complex catalysis. mdpi.com The principles of metal-catalyzed dehydrative cyclization could potentially be adapted for the synthesis of specific functionalized derivatives of this compound.

Efficient and Convergent Synthetic Strategies

To maximize efficiency and minimize the number of synthetic steps, one-pot procedures are highly desirable in modern organic synthesis. These strategies involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates.

As previously discussed, the synthesis of 1,5-diketones, which are key precursors to this compound derivatives, can be efficiently achieved through a one-pot reaction. semanticscholar.orgsemanticscholar.orgacs.org This procedure combines a Claisen-Schmidt condensation and a Michael addition in a single step. semanticscholar.orgacs.orglew.ro

The general one-pot procedure involves the following steps:

An aryl methyl ketone is treated with a base (e.g., KOH) in a suitable solvent (e.g., ethanol) to form an enolate. acs.org

An aryl aldehyde is then added to the reaction mixture, initiating the Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate. acs.org

This intermediate then undergoes a Michael addition with another molecule of the enolate to yield the final 1,5-diketone. semanticscholar.orglew.ro

This one-pot approach is highly convergent and offers significant advantages in terms of reduced waste, lower costs, and improved time efficiency compared to traditional multi-step syntheses. semanticscholar.orglew.ro

Two-Directional Chain Synthesis

Two-directional synthesis is an efficient strategy for constructing molecules with symmetrical or pseudo-symmetrical structures. This methodology involves initiating a chemical sequence at a central point of a precursor molecule and extending the carbon chain outwards in two opposite directions simultaneously. The key advantage of this approach is its ability to build complex molecules rapidly, as two bonds or stereocenters are formed in a single set of reaction steps, effectively doubling the efficiency of the synthesis compared to a linear approach.

In the context of this compound, a hypothetical two-directional synthesis could start from a central three-carbon building block, such as glutaraldehyde or a derivative. By simultaneously reacting both ends of this C3 precursor with a phenyl-containing nucleophile (e.g., a phenyl Grignard reagent), the C5 backbone with terminal phenyl groups could be assembled in a convergent manner. Subsequent functional group manipulations would then yield the target this compound. A critical aspect of this strategy is the ability to differentiate the two termini after the chain elongation if a non-symmetrical derivative is the ultimate target. This "terminus differentiation" allows for the selective modification of one end of the molecule while the other remains unchanged, providing access to a wider range of complex structures from a common intermediate.

Synthetic Routes to Specific Functionalized this compound Analogs

The core this compound structure can be functionalized in various ways to produce analogs with unique chemical properties. The following sections detail specific synthetic routes to several important derivatives.

Synthesis of this compound-2,4-dione

The synthesis of 3-unsubstituted 1,5-diaryl-2,4-pentanediones, such as this compound-2,4-dione, can be achieved through a pathway involving 3-hydroxy ketone intermediates. These intermediates are generated from the corresponding 2-isoxazolines. This method provides a targeted route to the dione (B5365651) structure, which is a valuable building block in coordination chemistry and supramolecular systems. Research has shown that this compound-2,4-dione exists predominantly in its enol form in the solid state, featuring a short, symmetric hydrogen bond that delocalizes the ketone and enol functionalities.

| Starting Material Class | Key Intermediate | Final Product |

| 2-Isoxazoline derivative | 3-Hydroxy-1,5-diphenylpentan-2-one | This compound-2,4-dione |

Preparation of 2,4-Dihydroxy-1,5-diphenylpentane-1,5-dione

A specific method for the preparation of 2,4-dihydroxy-1,5-diphenylpentane-1,5-dione has been reported. rsc.org This synthesis involves the hydrolysis of a dibrominated precursor, 2,4-dibromo-1,5-diphenylpentane-1,5-dione. The reaction is catalyzed by silver oxide and is conducted in a solvent mixture of 75% aqueous acetone. rsc.org This transformation effectively replaces the bromine atoms with hydroxyl groups to yield the target dihydroxy dione. rsc.org

| Precursor | Catalyst | Solvent System | Product |

| 2,4-Dibromo-1,5-diphenylpentane-1,5-dione | Silver oxide | 75% Aqueous Acetone | 2,4-Dihydroxy-1,5-diphenylpentane-1,5-dione |

Synthesis of 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one

The synthesis of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one is achieved through the reaction of 1,5-diphenylpenta-1,4-diyn-3-one with sodium ethoxide in ethanol. This reaction involves a two-fold nucleophilic addition of the ethoxide ion to the triple bonds of the starting diynone. The process is typically carried out by adding the diynone solution to a cooled solution of sodium ethoxide, followed by heating the mixture under reflux for several hours. The product, obtained as yellow crystals, can be purified by silica (B1680970) gel chromatography. This method exclusively yields the (E,E)-isomer.

| Starting Material | Reagent | Solvent | Reaction Condition | Yield |

| 1,5-Diphenylpenta-1,4-diyn-3-one | Sodium ethoxide | Ethanol | Reflux (4 hours) | 21% |

Derivatization of This compound-1,3,5-trione (B73800)

This compound-1,3,5-trione is a β,δ-triketone, a class of compounds whose reactivity allows for various derivatizations. While specific derivatization of the diphenylpentane variant is not widely detailed, the reactivity of related tri- and diketones provides insight into potential transformations.

One significant reaction of β-triketones is their spontaneous and catalyst-free condensation with amines to form β,β'-diketoenamines, releasing water as the only byproduct. This reaction exhibits "click" chemistry characteristics, suggesting that this compound-1,3,5-trione could be readily functionalized with a wide variety of primary amines to create a library of diketoenamine derivatives.

Furthermore, reactions involving related 1,3,5-triaryl-1,5-diketones demonstrate that these compounds can undergo oxidative cyclization. For instance, treatment with iodine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield 1-aryl-2,3-diaroyl cyclopropane (B1198618) derivatives. nih.gov This suggests a pathway for converting the linear trione (B1666649) backbone of this compound-1,3,5-trione into a more complex, rigid cyclopropane structure.

| Reaction Type | Reagents | Potential Product Class |

| Condensation | Primary Amines (R-NH₂) | β,β'-Diketoenamines |

| Oxidative Cyclization | Iodine / DBU | Diaroyl cyclopropanes |

Comprehensive Molecular Structure Elucidation and Advanced Characterization

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic methods are indispensable for the unambiguous structural assignment of organic molecules. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman) are cornerstone techniques that offer complementary information regarding the electronic environment of nuclei and the vibrational modes of chemical bonds, respectively.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1,5-diphenylpentane are characterized by distinct signals corresponding to the aromatic and aliphatic regions of the molecule. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbon atoms.

Proton (¹H) NMR: The aromatic protons of the two equivalent phenyl groups typically appear as a complex multiplet in the downfield region (δ 7.1-7.3 ppm), a characteristic chemical shift for protons on a benzene (B151609) ring. The benzylic protons (on C1 and C5 of the pentane (B18724) chain) are shifted downfield by the adjacent aromatic ring and are expected to resonate as a triplet around δ 2.6 ppm. The protons on the internal methylene (B1212753) groups (C2, C3, and C4) are more shielded and appear further upfield, typically between δ 1.3 and δ 1.7 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the unique carbon environments. The symmetry of this compound results in five distinct signals. The carbon atoms of the phenyl rings appear in the aromatic region (δ 125-143 ppm). The benzylic carbons (C1/C5) are found around δ 36 ppm, while the other aliphatic carbons (C2/C4 and C3) resonate at higher fields, typically in the δ 31-32 ppm range. oregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (ortho, meta, para) | 7.10 - 7.30 | Multiplet |

| Benzylic (C1-H ₂, C5-H ₂) | ~2.60 | Triplet |

| Aliphatic (C2-H ₂, C4-H ₂) | ~1.65 | Multiplet |

| Aliphatic (C3-H ₂) | ~1.35 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl (C-ipso) | ~142.7 |

| Phenyl (C-ortho, C-meta) | ~128.4 |

| Phenyl (C-para) | ~125.7 |

| Benzylic (C1, C5) | ~36.0 |

| Aliphatic (C2, C4) | ~31.4 |

| Aliphatic (C3) | ~31.2 |

To further refine the structural assignment and gain insight into the molecule's spatial arrangement, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For this compound, a DEPT-135 experiment would show positive signals for the methine carbons of the phenyl rings and negative signals for all the methylene carbons of the pentane chain. nist.gov The quaternary ipso-carbons of the phenyl rings would be absent. nist.gov This allows for the unambiguous assignment of the aliphatic and aromatic carbon signals.

Predicted DEPT-135 Spectrum for this compound

| Carbon Assignment | Carbon Type | DEPT-135 Signal |

| Phenyl (C-ipso) | C (quaternary) | Absent |

| Phenyl (C-ortho, meta, para) | CH (methine) | Positive |

| Benzylic (C1, C5) | CH₂ (methylene) | Negative |

| Aliphatic (C2, C4) | CH₂ (methylene) | Negative |

| Aliphatic (C3) | CH₂ (methylene) | Negative |

NOE (Nuclear Overhauser Effect) Difference Spectroscopy: NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial information about molecular conformation. libretexts.org For a flexible molecule like this compound, irradiating the benzylic protons (C1/C5) would be expected to produce an NOE enhancement on the ortho-protons of the phenyl rings, confirming their spatial proximity. libretexts.org NOE studies can also provide insights into the preferred conformations of the alkyl chain by detecting interactions between protons on different parts of the chain. compoundchem.com

The pentane chain of this compound is conformationally flexible, with rotation possible around each carbon-carbon single bond. This results in a dynamic equilibrium of various conformers, such as anti (trans) and gauche arrangements. nist.gov At room temperature, the rate of interconversion between these conformers is fast on the NMR timescale. docbrown.info Consequently, the observed NMR spectrum is a time-averaged representation of the populations of these different conformations. docbrown.info The chemical shifts and coupling constants reflect the weighted average of the conformers present in solution. illinois.edu Lowering the temperature could potentially "freeze out" individual conformers, leading to a more complex spectrum where signals for each distinct conformer might be resolved.

Quantum mechanical calculations provide a powerful means to predict and verify NMR spectral data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR shielding tensors of molecules. nist.govresearchgate.net

The process typically involves first optimizing the molecular geometry of this compound using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Following optimization, a GIAO NMR calculation is performed at the same level of theory. This yields theoretical absolute shielding values for each nucleus. To convert these shielding values into the more familiar chemical shifts (δ), they are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The calculated chemical shifts can then be compared with experimental data to confirm structural assignments and to help interpret complex spectra.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a molecular fingerprint.

For this compound, the key functional groups are the aromatic rings and the saturated alkyl chain.

Aromatic C-H Stretching: Strong, sharp bands are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Strong absorptions from the methylene groups of the pentane chain are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring vibrations.

C-H Bending: Vibrations corresponding to C-H bending in the alkyl chain appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking). Out-of-plane (oop) bending of the aromatic C-H bonds gives rise to strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

These characteristic bands in the FTIR and Raman spectra confirm the presence of both the aromatic and aliphatic components of the this compound structure.

Characteristic Infrared (IR) and Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Functional Group | Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Fingerprint | Medium-Weak |

| Aliphatic CH₂ Bend | ~1465 | Fingerprint | Medium |

| Aromatic C-H oop Bend | 900 - 690 | Fingerprint | Strong |

Vibrational Spectroscopy for Functional Group Interpretation and Molecular Interactions

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and structural features of a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is characterized by vibrations originating from its two primary components: the aromatic phenyl rings and the aliphatic pentane chain.

Aromatic C-H Stretching: Aromatic compounds exhibit characteristic C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. For this compound, these are expected as a series of weak to medium bands in the 3100-3000 cm⁻¹ region. orgchemboulder.com

Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the pentane chain give rise to strong absorptions just below 3000 cm⁻¹. These typically appear as distinct bands corresponding to symmetric and asymmetric stretching modes, generally in the 2960-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching (In-Ring): The stretching of the carbon-carbon bonds within the benzene rings produces a characteristic set of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. orgchemboulder.com These are highly indicative of the aromatic nature of the compound.

Aliphatic C-H Bending: The scissoring and rocking vibrations of the -CH₂- groups in the pentane linker are found in the fingerprint region, typically around 1465 cm⁻¹. docbrown.info

Aromatic C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ range arise from the out-of-plane bending of the C-H bonds on the phenyl rings. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. orgchemboulder.com

The expected FT-IR absorption bands for this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch (-CH₂-) |

| 1600 - 1450 | Medium - Strong | Aromatic C=C In-Ring Stretch |

| ~1465 | Medium | Aliphatic C-H Bend (-CH₂-) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering). While specific experimental FT-Raman data for this compound is not available, the expected spectral features can be inferred from the analysis of related aromatic compounds. researchgate.net In Raman spectroscopy, vibrations that cause a significant change in molecular polarizability are strong, whereas in IR, vibrations that cause a change in the dipole moment are strong.

For this compound, the key expected FT-Raman signals include:

Aromatic Ring Breathing Mode: A very strong, sharp band typically appears around 1000 cm⁻¹. This symmetric vibration of the benzene ring is often the most prominent peak in the Raman spectrum of phenyl-containing compounds.

Aromatic C-H Stretching: Similar to IR, this mode appears in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretches from the pentane chain will also be present and strong in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The in-ring C=C stretching vibrations also give rise to strong bands in the 1600-1580 cm⁻¹ region.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| 1600 - 1580 | Strong | Aromatic C=C In-Ring Stretch |

| ~1000 | Very Strong | Aromatic Ring Breathing (Symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the phenyl groups are the primary chromophores (light-absorbing parts of the molecule). The pentane chain is a saturated alkyl chain and does not absorb in the typical UV-Vis range (200-800 nm).

The absorption is due to π → π* transitions of the electrons in the aromatic rings. libretexts.org Because the two phenyl groups are separated by the flexible pentane chain, they are not in conjugation. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of a simple monosubstituted benzene, like Toluene. This typically results in two sets of absorption bands: a strong absorption (the E2-band) around 200-220 nm and a much weaker, structured absorption (the B-band) between 230-270 nm, which arises from a symmetry-forbidden transition. libretexts.org

According to data from the National Institute of Standards and Technology (NIST) Chemistry WebBook, this compound exhibits the following absorption maximum. nist.gov

| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Solvent |

| 262 | 407 | π → π* (B-band) | Heptane |

X-ray Diffraction Analysis for Solid-State Structures

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and unit cell parameters.

Despite a thorough search of crystallographic databases, a complete single-crystal X-ray structure for the parent compound, this compound, has not been publicly reported. Therefore, specific crystallographic data such as its space group, unit cell dimensions, and atomic coordinates are not available for presentation.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing and intermolecular interactions describes how individual molecules are arranged in the solid state and the nature of the non-covalent forces that govern this arrangement. These forces include van der Waals interactions and, in the case of aromatic compounds, potential π-π stacking interactions.

As the crystal structure for this compound has not been determined, a specific analysis of its crystal packing and the dominant intermolecular interactions cannot be performed.

Non-Covalent Interactions (e.g., C-H...π, π-π Stacking)

Non-covalent interactions are crucial in determining the supramolecular architecture and physical properties of molecules like this compound. These interactions, while weaker than covalent bonds, play a significant role in the stabilization of the crystal lattice. The flexible pentane chain and the terminal phenyl groups in this compound allow for a variety of spatial arrangements that can facilitate both intramolecular and intermolecular non-covalent interactions.

π-π Stacking: This type of interaction involves the attractive, noncovalent forces between aromatic rings. In this compound, the phenyl rings can engage in π-π stacking with neighboring molecules in the solid state. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. Computational studies on benzene dimers suggest that parallel-displaced and T-shaped conformations are often energetically more favorable than a perfect face-to-face stacking. In the aforementioned derivative, 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione, weak intermolecular π-π stacking interactions are present, further stabilizing the crystal structure. nih.gov

Powder X-ray Diffraction for Crystalline Identity and Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to identify crystalline phases and analyze the crystal structure of a solid material. A PXRD pattern is a fingerprint of a crystalline solid, with the peak positions being indicative of the unit cell dimensions and the peak intensities related to the arrangement of atoms within the unit cell.

For this compound, obtaining a PXRD pattern would be the primary method to confirm its crystalline identity and assess its phase purity. Each crystalline form (polymorph) of a compound will produce a unique diffraction pattern. While a specific experimental PXRD pattern for this compound is not publicly available, the principles of the technique can be described.

The analysis of a PXRD pattern involves the determination of the positions (2θ values) and intensities of the diffraction peaks. These are then compared to a database of known patterns for identification. If a crystal structure is known from single-crystal X-ray diffraction, a theoretical PXRD pattern can be calculated and compared to the experimental data to confirm the phase.

As an illustrative example, the crystal structure of a related compound, 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione, has been determined by single-crystal X-ray diffraction. nih.gov The crystallographic data for this compound is presented in the table below. From such data, a theoretical powder pattern can be generated.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.926(1) |

| b (Å) | 11.3749(14) |

| c (Å) | 18.853(2) |

| α (°) | 90.443(1) |

| β (°) | 94.782(1) |

| γ (°) | 99.862(2) |

| Volume (ų) | 2089.3(4) |

Data for 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione nih.gov

Should a PXRD pattern for this compound be acquired, it would be analyzed to determine its unit cell parameters and screen for the presence of any impurities or different polymorphic forms.

Mass Spectrometry for Molecular Formula and Fragmentation Patterns (e.g., HRMS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide valuable information about its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₇H₂₀. nist.gov The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, gas chromatography is used to separate the components of a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC would confirm its purity, and the subsequent mass spectrum would provide its fragmentation pattern.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow predictable pathways based on its structure, which consists of a central pentane chain flanked by two phenyl groups. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (approximately 224.34 g/mol ). nist.gov

Key fragmentation pathways would likely involve:

Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl group is highly favored due to the formation of the stable benzyl (B1604629) cation (C₆H₅CH₂⁺, m/z 91) or a substituted derivative. This is often the base peak in the mass spectra of alkylbenzenes.

Cleavage of the alkyl chain: Fragmentation can occur at various points along the pentane chain, leading to a series of alkyl and alkenyl cations.

Loss of neutral fragments: The molecular ion can lose neutral molecules, such as alkenes, leading to fragment ions with lower masses.

A plausible fragmentation pattern for this compound is detailed in the table below.

| m/z | Plausible Fragment Ion | Formation Pathway |

| 224 | [C₁₇H₂₀]⁺ | Molecular Ion (M⁺) |

| 133 | [C₁₀H₁₃]⁺ | Cleavage of the C4-C5 bond relative to a phenyl group |

| 119 | [C₉H₁₁]⁺ | Cleavage of the C3-C4 bond relative to a phenyl group |

| 105 | [C₈H₉]⁺ | Cleavage of the C2-C3 bond relative to a phenyl group |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, forming the tropylium (B1234903) ion (often the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the alkyl chain |

This predicted fragmentation pattern provides a basis for the identification of this compound in a sample by GC-MS.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-electron systems, particularly atoms, molecules, and condensed phases. It is widely employed to predict molecular properties, including geometries, energies, vibrational frequencies, and electronic transitions.

Geometry Optimization and Electronic Energy Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. This process involves iteratively adjusting atomic coordinates until a stationary point on the potential energy surface is reached, ideally a minimum corresponding to the molecule's stable conformation. For 1,5-Diphenylpentane, DFT calculations would typically involve optimizing its molecular structure using various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p) or larger). The optimized geometry provides crucial data such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and its potential energy surface. The electronic energy obtained from these calculations represents the molecule's total energy at 0 Kelvin and is a key parameter for comparing the stability of different conformers or for calculating reaction energies. google.cominpressco.comqimpy.orgspectroscopyonline.com

Vibrational Wavenumber and Intensity Predictions

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides valuable information about molecular structure and functional groups. DFT calculations can accurately predict vibrational frequencies and their corresponding intensities. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational modes (eigenvectors) and their frequencies (eigenvalues) can be determined. These calculated frequencies are often scaled by a factor to align with experimental values, as DFT often overestimates frequencies. The intensities of these vibrational modes, related to changes in dipole moment or polarizability during vibration, can also be predicted. These theoretical spectra serve as a benchmark for experimental data, aiding in the assignment of observed peaks and confirming the optimized molecular structure. spectroscopyonline.comresearchgate.netmdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic properties. The HOMO represents the outermost electrons that are most easily donated, while the LUMO represents the lowest energy orbitals available to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and a greater tendency for charge transfer. These orbitals also provide insights into electron delocalization and potential reaction sites. inpressco.comtandfonline.commalayajournal.orglibretexts.org

Molecular Reactivity and Stability Characterization

Beyond basic structural and energetic properties, computational methods can probe specific aspects of molecular reactivity and stability.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate the electronic structure of molecules in terms of localized Lewis and non-Lewis orbitals. It provides a chemical interpretation of bonding, including the quantification of charge transfer and hyperconjugative interactions. Hyperconjugation, the delocalization of electrons from filled Lewis orbitals (like sigma bonds or lone pairs) into adjacent, unoccupied anti-Lewis orbitals (like sigma-star antibonds), significantly contributes to molecular stability and influences bond lengths and strengths. NBO analysis can identify these interactions, quantify their strength through stabilization energies (E(2)), and reveal charge distribution among atoms, offering insights into the molecule's electronic nature and potential for chemical transformations. taylorandfrancis.comsouthampton.ac.ukyoutube.comugm.ac.idresearchgate.net

Role of 1,5 Diphenylpentane Scaffolds As Key Synthetic Intermediates and Building Blocks

Precursors for Diverse Heterocyclic Compound Synthesis

The 1,5-diphenylpentane scaffold is particularly adept at being transformed into various heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Derivatives of this compound, notably This compound-1,3,5-trione (B73800), have been extensively utilized for the synthesis of substituted pyridin-4(1H)-ones and related pyridine (B92270) derivatives clockss.orgresearchgate.net. These heterocycles are recognized for their importance in medicinal chemistry, exhibiting a range of pharmacological activities including antibacterial, antimalarial, and antineoplastic properties clockss.org.

The transformation typically involves reacting the trione (B1666649) with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or N,N-dimethylacetamide dimethyl acetal (DMADMA) to form intermediate enaminones. Subsequent cyclization, often facilitated by reagents such as ammonium (B1175870) chloride (NH₄Cl) or aqueous ammonia (B1221849), leads to the formation of the desired pyridine rings clockss.orgresearchgate.net. For instance, this compound-1,3,5-trione can be converted to 5-benzoyl-2-phenylpyridin-4(1H)-one clockss.org. Furthermore, reactions with excess DMFDMA followed by treatment with ammonia or primary amines can yield 1-substituted 3,5-dibenzoylpyridin-4(1H)-ones clockss.orgresearchgate.net.

While direct synthesis of quinolines from the parent this compound is not widely reported, related structures and functionalized derivatives play a role. For example, chiral titanium complexes ligated with derivatives like (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane have been employed as catalysts in asymmetric Diels-Alder reactions to synthesize tetrahydroquinoline derivatives nih.govacs.orgresearchgate.net. These reactions leverage the stereochemical control offered by the chiral ligand to produce enantiomerically enriched quinoline (B57606) structures, which are significant scaffolds in medicinal chemistry acs.org.

1,5-Diketones, including derivatives of this compound, are key precursors for the synthesis of pyrylium (B1242799) salts and pyranones thieme-connect.dedtic.milcdnsciencepub.com. Pyrylium salts, being positively charged aromatic heterocycles, are valuable in materials science and as intermediates themselves thieme-connect.dedtic.milgoogle.com.

This compound-1,5-dione, for example, can be dehydrogenated under specific conditions to yield 2,6-diphenylpyrylium perchlorate (B79767) thieme-connect.de. Alternatively, this compound-1,3,5-trione can be transformed into substituted pyran-4-ones, such as 5-benzoyl-2-phenylpyran-4-one, through reactions with DMFDMA followed by cyclization, often on silica (B1680970) gel clockss.orgresearchgate.net. These pyranone structures are important building blocks for more complex fused heterocyclic systems clockss.orgresearchgate.net.

While direct pathways from this compound to thiophene (B33073) derivatives are not explicitly detailed in the provided search results, the broader class of 1,5-diketones serves as precursors for thiophene synthesis. Generally, 1,4-diketones undergo cyclodehydration in the presence of sulfurizing agents like phosphorus pentasulfide or Lawesson's reagent to yield thiophenes chemicalbook.com. Although this compound itself is not a 1,4-diketone, its functionalized derivatives, particularly 1,5-diketones, can be envisioned as starting points for related sulfur heterocycle synthesis through appropriate modifications. For instance, 1,5-diketones can react with sulfur transfer reagents to form thiopyrylium (B1249539) salts thieme-connect.de.

Intermediate in the Construction of Complex Organic Molecules

Beyond specific heterocyclic classes, the this compound skeleton, especially when appropriately functionalized, serves as a versatile intermediate for building larger, more complex organic molecules. The presence of two phenyl groups and the flexible pentane (B18724) chain allows for diverse chemical modifications and extensions. For example, This compound-1,5-diol (B8731453), a derivative, can be used in the production of polymers such as polyesters and polyurethanes, and as an intermediate in pharmaceutical synthesis lookchem.com. The 1,5-diketone variants, like this compound-1,5-dione, are recognized as important synthetic intermediates for various chemical transformations smolecule.comiucr.orgtandfonline.comnih.gov.

Strategic Importance in Retrosynthetic Analysis

In retrosynthetic analysis, the this compound framework, particularly its dicarbonyl or diol forms, represents a key structural motif that can be traced back to simpler precursors. The 1,5-dicarbonyl pattern, for instance, is often a target of disconnection strategies that lead back to Michael addition reactions between an enolate (derived from a methyl ketone) and an α,β-unsaturated carbonyl compound (like a chalcone) nih.govdeanfrancispress.comlibretexts.org. This allows chemists to design synthetic routes by breaking down complex molecules into more accessible starting materials, strategically utilizing the 1,5-difunctionalized pentane chain as a synthetic linchpin deanfrancispress.comresearchgate.net.

Applications of 1,5 Diphenylpentane Architectures in Advanced Materials Science

Polymer Chemistry and Development of Polymeric Materials

The incorporation of phenyl-containing moieties into polymer structures is a common strategy to impart desirable properties such as thermal stability, mechanical strength, and specific electronic characteristics. While 1,5-diphenylpentane itself is not explicitly cited as a monomer or cross-linking agent in the provided search results, related phenyl-containing compounds and structural concepts are prevalent in polymer science.

Role as Monomers or Cross-linking Agents

Research in polymer chemistry frequently utilizes monomers and cross-linkers that incorporate aromatic groups to enhance polymer properties. For instance, phenyl-substituted acrylates like 2PPMA and 4PPMA, along with cross-linkers such as 4,4'-bis(acryloyl)biphenyl (44BDA), have been employed in the synthesis of cross-linked polymers with biphenyl (B1667301) moieties nih.gov. Similarly, in the field of molecularly imprinted polymers (MIPs), monomers like styrene (B11656) and cross-linkers such as divinylbenzene (B73037) (DVB) or ethylene (B1197577) glycol dimethacrylate (EGDMA) are standard components, with phenyl groups being integral to many functional monomers and cross-linkers used d-nb.inforesearchgate.netchemsociety.org.ng. Although direct examples of this compound being used as a monomer or cross-linking agent are not found in the provided literature, its structural framework, comprising phenyl groups separated by an alkyl chain, suggests potential for functionalization to create novel monomers or cross-linking agents.

Use as Initiators for Polymerization Reactions (e.g., Ring-Opening Polymerization)

Ring-opening polymerization (ROP) is a versatile method for synthesizing various polymers, often driven by the relief of ring strain in cyclic monomers wikipedia.orgmdpi.com. The efficiency and control of ROP can be significantly influenced by the initiator used. While specific examples of this compound derivatives acting as initiators for ROP are not explicitly detailed in the provided snippets, related phenyl-substituted cyclic compounds have demonstrated utility in this area. For example, (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol has been reported as a precatalyst activator for the ring-opening polymerization of ε-caprolactone researchgate.net. This suggests that functionalized derivatives of this compound, particularly those possessing hydroxyl or other reactive groups, could potentially be developed as initiators or co-initiators for ROP, enabling the synthesis of polymers with tailored architectures.

Organic Electronic Materials

The electronic properties conferred by phenyl groups, such as π-electron delocalization and charge transport capabilities, make structures incorporating these moieties attractive for organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Components in Organic Light-Emitting Diodes (OLEDs)

Phenyl groups are ubiquitous in materials designed for OLED applications, contributing to charge transport, light emission, and host properties ontosight.aisigmaaldrich.comrsc.orgmdpi.com. For instance, bipolar host materials often incorporate diphenylamine (B1679370) (DPA) and triazine (TRZ) units to balance charge transport rsc.org. Other OLED materials utilize diphenylphosphinyl groups frontiersin.org. While the specific use of this compound as a direct component in OLEDs is not detailed, its structure, featuring two phenyl rings, suggests its potential for integration into more complex molecules designed for OLED applications. Such incorporation could influence charge mobility, energy levels, and film morphology, thereby impacting device performance.

Table 1: Representative Performance Metrics in OLEDs Using Advanced Organic Materials

| Material Class/Example | Key Property / Metric | Value / Range | Reference |

| Thienoacene-based OFETs (e.g., BTBT, DNTT) | Charge Carrier Mobility (cm²/Vs) | Up to 31.3 | sigmaaldrich.com |

| Diphenylamine/Triazine Hybrids (e.g., TDPA–TRZ) as hosts | Triplet Excited State Energy (E_T, eV) | 2.38 - 2.73 | rsc.org |

| Various OLED materials (e.g., TADF polymers, hosts) | External Quantum Efficiency (EQE) | > 20% | frontiersin.orgnih.gov |

| Blue-color-emitting copolymers (e.g., PNP(1,4)-TF in PVK) | Luminance Efficiency | Improved | mdpi.com |

Active Layers in Organic Field-Effect Transistors (OFETs)

In OFETs, the performance, particularly charge carrier mobility, is critically dependent on the molecular structure and solid-state packing of the organic semiconductor used in the active layer sigmaaldrich.combeilstein-journals.orgnih.gov. Phenyl groups are known to facilitate π-π stacking, which is crucial for efficient charge transport in many organic semiconductors. While direct use of this compound in OFET active layers is not explicitly detailed in the provided snippets, related high-performance organic semiconductors often feature extensive aromatic systems, such as thienoacenes like BTBT and DNTT, which achieve high mobilities sigmaaldrich.com. The this compound structure could serve as a building block for novel organic semiconductors, where the phenyl rings could engage in favorable intermolecular interactions, potentially leading to high charge carrier mobilities.

Catalytic Applications and Ligand Design

The functionalization of the this compound backbone or related structures can lead to compounds with significant utility in catalysis. Notably, derivatives of pentanedione and pentanetrione, which share structural similarities with functionalized this compound, have been explored for their roles in coordination chemistry and catalysis.

Ligand Design: 1,5-Diphenyl-1,3,5-pentanetrione, a symmetrical triketone, is identified as a potential tridentate ligand capable of forming complexes with transition metals, lanthanides, and actinides sigmaaldrich.cn. This property makes it a candidate for applications in coordination chemistry and the design of novel catalytic systems.

Catalytic Processes: While this compound itself is often a product of catalytic reactions, such as the Ir-catalyzed formation from 3-phenylpropanol researchgate.net or Ru-catalyzed coupling involving this compound-1,5-dione chemrxiv.org, its derivatives are also involved. For instance, this compound-1,5-dione and this compound-2,4-dione have been utilized in catalytic transformations chemrxiv.orgmolaid.com. The diketone and triketone derivatives, with their carbonyl functionalities, can participate in various catalytic cycles or act as precursors for active catalytic species.

Compound List:

this compound

Styrene

Divinylbenzene (DVB)

Methyl methacrylate (B99206) (MMA)

Ethylene glycol dimethacrylate (EGDMA)

2-vinyl pyridine (B92270)

2PPMA (2-phenylphenol acrylate)

4PPMA (4-phenylphenol acrylate)

44BDA (4,4'-bis(acryloyl)biphenyl)

(1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol

ε-caprolactone

N,N-dibenzyl glycidylamine (DBGA)

5-((dibenzylamino)methyl)-1,3-oxathiolane-2-thione

sigmaaldrich.combenzothieno[3,2-b] sigmaaldrich.combenzothiophene (BTBT)

dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)

Parylene C

2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (PO-T2T)

Diphenylamine (DPA)

Triazine (TRZ)

2-(4-(N,N-diphenylamino)phenyl)-4,6-diphenyl-1,3,5-triazine (DPA–TRZ)

2,4-bis(4-(N,N-diphenylamino)phenyl)-6-phenyl-1,3,5-triazine (DDPA–TRZ)

2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ)

1,5-Diphenyl-1,3,5-pentanetrione

this compound-1,5-dione

this compound-2,4-dione

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

2-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dione

Future Research Trajectories and Emerging Opportunities in 1,5 Diphenylpentane Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of 1,5-diphenylpentane and its derivatives, particularly 1,5-diketones, has traditionally relied on classical methods that often involve harsh conditions, expensive catalysts, or toxic reagents. semanticscholar.org Future research will increasingly prioritize the development of synthetic protocols that are not only efficient but also environmentally benign and economically viable.

A significant area of focus is the advancement of one-pot reactions. Methodologies combining Claisen-Schmidt condensation with a subsequent Michael addition reaction have proven effective for creating 1,5-diketones. acs.orgvulcanchem.com Future work will likely refine these processes by moving away from transition-metal catalysts towards simpler, cheaper, and less toxic alternatives like potassium hydroxide (B78521) (KOH) in ethanol. semanticscholar.orgacs.org These methods offer numerous advantages, including cost-effectiveness, high atom economy, shorter reaction times, and minimal waste generation. semanticscholar.org

Another promising green chemistry approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.net This technique utilizes alcohols, which are abundant and relatively non-toxic, as alkylating agents. A metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then reacts with a substrate before the hydrogen is returned, completing the catalytic cycle. researchgate.net Adapting this methodology for the synthesis of the this compound backbone or its derivatives could represent a significant leap in sustainable organic synthesis.

Furthermore, the use of novel catalytic systems, such as biopolymer-based catalysts like modified chitosan, is an emerging trend. mdpi.com These materials are often biodegradable, non-toxic, and reusable, aligning perfectly with the principles of green chemistry. mdpi.com Research into hydrogels or other biopolymeric supports as catalysts for the synthesis of this compound derivatives could pave the way for highly sustainable manufacturing processes.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Relevant Compounds |

| One-Pot Condensation/Addition | KOH in Ethanol | Transition-metal-free, high yield, short reaction time, cost-effective. semanticscholar.orgacs.org | 3-Aryl-1,5-diphenylpentane-1,5-diones |

| Borrowing Hydrogen | Transition Metal Catalysts (e.g., Iridium) | Atom-economical, uses alcohols as alkylating agents, sustainable. researchgate.net | Alkylated alcohols and ketones |

| Biopolymer Catalysis | Terephthalohydrazide Chitosan Hydrogel | Ecofriendly, reusable, mild reaction conditions. mdpi.com | Thiazole derivatives (by analogy) |

In-depth Exploration of Structure-Reactivity and Conformation-Reactivity Relationships

The relationship between the three-dimensional structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For the flexible this compound framework, this relationship is particularly complex and ripe for exploration. Future research will delve deeper into how the conformation of the pentane (B18724) chain and the orientation of the phenyl rings influence the molecule's properties.

Advanced analytical techniques are crucial for these investigations. Single-crystal X-ray diffraction, for example, provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com Studies on derivatives like 1,5-diarylpentane-1,3,5-triones have shown that intramolecular hydrogen bonding can dictate a specific, planar (Z,Z)-bis(enol) conformation. mdpi.com Understanding these packing forces and conformational preferences is key to designing materials with specific crystalline properties.

Computational methods such as Hirshfeld surface analysis can complement experimental data by quantifying intermolecular interactions and exploring how molecules pack in a crystal lattice. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that can reveal hyperconjugative interactions within the molecule, providing insight into its electronic stability and reactivity. researchgate.net

Investigating how functional group substitutions impact conformation and reactivity is another critical avenue. For instance, the introduction of a hydroxyl group on one of the phenyl rings in a this compound-1,5-dione derivative enhances its reactivity and potential for biological interactions through hydrogen bonding. smolecule.com A systematic study of various substituted analogues will allow researchers to build a comprehensive library of structure-property relationships, enabling the fine-tuning of molecules for specific applications. scbt.com

Advanced Predictive Modeling for Rational Design of Derivatives

The trial-and-error approach to chemical synthesis is increasingly being replaced by rational design, powered by sophisticated computational modeling. In the context of this compound chemistry, advanced predictive modeling will be instrumental in designing novel derivatives with tailored properties, saving significant time and resources.

For derivatives with potential biological applications, molecular docking has become an indispensable tool. researchgate.net By simulating the interaction between a ligand (the this compound derivative) and a biological target (such as a protein or enzyme), molecular docking can predict binding affinity and orientation, helping to identify promising drug candidates. researchgate.net

| Modeling Technique | Purpose | Predicted Properties |

| Density Functional Theory (DFT) | To understand electronic structure and geometry. researchgate.net | Molecular orbitals, energy distributions, vibrational frequencies. |

| Global Reactivity Descriptors | To assess overall molecular stability and reactivity. researchgate.net | Chemical hardness, electrophilicity, chemical potential. |

| Reduced Density Gradient (RDG) | To visualize and analyze non-covalent interactions. researchgate.net | van der Waals interactions, hydrogen bonds, steric repulsion. |

| Molecular Docking | To predict the binding of a molecule to a target receptor. researchgate.net | Binding affinity, binding pose, key intermolecular interactions. |

| BOILED-Egg Model | To predict passive absorption and distribution. researchgate.net | Intestinal absorption, blood-brain barrier permeation. |

Integration with Supramolecular Chemistry for Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgnih.gov Molecular self-assembly, a key process in this field, allows for the spontaneous organization of molecules into well-defined, functional structures. mdpi.com The this compound framework, with its flexible aliphatic chain and terminal aromatic rings, is an excellent candidate for the design of new self-assembling systems.

Future research will explore the design and synthesis of this compound derivatives that can act as "tectons," or molecular building blocks, for supramolecular architectures. By introducing specific functional groups capable of directional non-covalent interactions (e.g., hydroxyls, amides, or carboxylic acids), it should be possible to guide the self-assembly of these molecules into larger structures like vesicles, fibers, gels, or liquid crystals. wikipedia.orgnih.gov

Mimicking biological systems, which are masters of self-organization, is a major goal of supramolecular chemistry. mdpi.com For example, researchers could design amphiphilic this compound derivatives that self-assemble in water to form micelles or vesicles, which could have applications in drug delivery or as nanoreactors. The two phenyl groups provide a hydrophobic component, while the addition of polar functional groups would create the necessary hydrophilic part.

The integration of this compound chemistry with supramolecular concepts opens a path toward advanced materials. rsc.org The bottom-up construction of nanomaterials using these molecular building blocks is a frontier of materials science, with potential applications ranging from electronics to biotechnology. nih.gov

Exploration in Niche Chemical Applications (e.g., Sensor Development, Advanced Solvents)

While foundational research is crucial, the ultimate goal is often to find practical applications for new chemical entities. The versatile structure of this compound and its derivatives suggests potential in several niche areas, with sensor technology being particularly promising.

The development of chemical sensors relies on molecules that can selectively bind to a target analyte and produce a measurable signal, such as a change in color or fluorescence. nih.gov By incorporating a signaling unit (a chromophore or fluorophore) and a recognition site into a this compound derivative, it may be possible to create new chemosensors. For example, derivatives of this compound-1,5-dione can act as ligands, binding to metal ions. smolecule.comlookchem.com If this binding event perturbs the electronic system of an attached fluorophore, it could form the basis of a fluorescent sensor for that specific metal.

The principles of supramolecular chemistry are highly relevant here. A host molecule designed from a this compound framework could feature a cavity that is perfectly sized to bind a specific guest molecule (the analyte), leading to a highly selective sensor. nih.gov

While less explored, the potential of this compound derivatives as advanced solvents or components of solvent systems could also be investigated. Their unique combination of aliphatic and aromatic character might lead to interesting solvency properties for specific chemical processes or extractions. Future work in this area would involve characterizing the physical properties of various derivatives and testing their performance in a range of applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,5-Diphenylpentane derivatives, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves aldol condensation or Friedel-Crafts alkylation. For example, Kumar et al. (2022) synthesized this compound-1,5-dione via a Claisen-Schmidt condensation between benzaldehyde derivatives and ketones under acidic conditions, achieving yields of 65–78% depending on solvent polarity and temperature . Reaction optimization should include kinetic studies (e.g., varying molar ratios of reactants) and purification via column chromatography using hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- NMR : -NMR identifies phenyl proton environments (δ 7.2–7.5 ppm) and methylene/methine protons (δ 2.5–3.5 ppm). -NMR confirms carbonyl carbons (δ 190–210 ppm) in diketone derivatives .

- IR : Stretching vibrations for C=O (1680–1720 cm) and C-H aromatic (3000–3100 cm) .

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry in solid-state structures .

Q. How can researchers validate the purity of this compound derivatives before pharmacological testing?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended, with mobile phases optimized for polarity (e.g., acetonitrile/water gradients). Differential Scanning Calorimetry (DSC) can detect melting point deviations indicative of impurities .

Advanced Research Questions

Q. How can computational docking studies predict the interaction mechanisms of this compound derivatives with target proteins like ABL kinase?

- Methodological Answer :

- Software : Autodock Vina or Schrödinger Suite for ligand-protein docking. Prepare the protein structure (e.g., PDB: 4TWP for ABL kinase) by removing water molecules and adding polar hydrotons .

- Validation : Calculate Root-Mean-Square Deviation (RMSD) between docked and crystallographic ligand poses; values <2.0 Å indicate reliable predictions .

- Key Interactions : Halogen bonds (e.g., Cl···π interactions) and hydrogen bonding with catalytic lysine residues (e.g., K271 in ABL kinase) are critical for inhibitory activity .

Q. What statistical approaches are recommended for resolving discrepancies in pharmacological activity data across different studies of this compound analogs?

- Methodological Answer :

- Bland-Altman Analysis : Assess agreement between two measurement methods (e.g., enzyme assays vs. LC-MS). Calculate mean differences and 95% limits of agreement to identify systematic biases .

- Meta-Analysis : Pool IC values from multiple studies using random-effects models to account for heterogeneity. Sensitivity analyses can exclude outliers caused by methodological variations (e.g., cell line differences) .

Q. How do structural modifications (e.g., halogenation) of this compound derivatives enhance their pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the para position to improve blood-brain barrier penetration (logP values >3.0).

- Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, as shown in microsomal stability assays (e.g., 80% remaining after 1 hour vs. 50% for non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.